molecular formula C22H30FO8P B127302 Dexamethasone phosphate CAS No. 312-93-6

Dexamethasone phosphate

Cat. No.: B127302
CAS No.: 312-93-6
M. Wt: 472.4 g/mol
InChI Key: VQODGRNSFPNSQE-CXSFZGCWSA-N
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Description

Dexamethasone phosphate is a synthetic glucocorticoid, a type of corticosteroid, widely used for its potent anti-inflammatory and immunosuppressive properties. It is often employed in the treatment of various inflammatory and autoimmune conditions, as well as in certain types of cancer therapy .

Scientific Research Applications

Dexamethasone phosphate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Dexamethasone phosphate primarily targets glucocorticoid receptors, which are part of the nuclear receptor superfamily of intracellular receptors . These receptors play a crucial role in the regulation of gene expression and influence cellular proliferation, differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets by binding to the glucocorticoid receptors. This binding results in a conformational change in the receptor, allowing it to translocate into the nucleus. Once in the nucleus, the receptor-dexamethasone complex binds to specific DNA sequences called glucocorticoid response elements, leading to the transcription of target genes . This interaction results in a wide range of effects, including anti-inflammatory and immunosuppressive responses .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits phospholipase A2, which decreases the formation of arachidonic acid derivatives, leading to reduced inflammation . It also inhibits NF-Kappa B and other inflammatory transcription factors while promoting anti-inflammatory genes like interleukin-10 . Furthermore, it has been found to upregulate CTLA-4 mRNA and protein in CD4 and CD8 T cells, blocking CD28-mediated cell cycle entry and differentiation .

Pharmacokinetics

This compound exhibits good bioavailability, with oral absorption ranging from 61% to 86% . It is metabolized in the liver, primarily by the CYP3A4 enzyme . The elimination of this compound is mainly through urine, accounting for approximately 10% of the excretion .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its wide range of targets. It suppresses inflammation by reducing the production of inflammatory mediators and reversing increased capillary permeability . It also suppresses the normal immune response . At the cellular level, it can inhibit cell proliferation and trigger mitochondria-mediated apoptotic cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug’s efficacy can be affected by the presence of other medications, the patient’s health status, and genetic factors . Additionally, the timing and dosage of this compound administration can significantly impact its effectiveness . It’s also worth noting that the drug’s action can be influenced by the physiological environment, such as pH and temperature .

Safety and Hazards

Dexamethasone sodium phosphate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin, eyes, and clothing. Use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

Dexamethasone phosphate interacts with various enzymes, proteins, and other biomolecules. It is the substrate of CYP3A, an enzyme involved in drug metabolism . The activity of CYP3A could be induced by this compound when it is persistently administered, resulting in auto-induction . This interaction influences the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it upregulates CTLA-4 mRNA and protein in CD4 and CD8 T cells and blocks CD28-mediated cell cycle entry and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is 6-hydroxylated by CYP3A4 to 6α- and 6β-hydroxydexamethasone. This compound is reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and can also be converted back to dexamethasone by Corticosteroid 11-beta-dehydrogenase isozyme 1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exhibits time-dependent pharmacokinetics . It also has been observed that the presence of this compound in DMPC monolayers makes them more compressible and less reflective, induces the appearance of aggregates, and suppresses the Liquid Expanded/Liquid Condensed (LE/LC) phase transition .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low-dose this compound lessens injury and enhances the recovery process in animal models of TBI by reducing neuroinflammation and promoting neuroprotective mechanisms .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP3A4 and corticosteroid 11-beta-dehydrogenase isozymes . It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a water-soluble inorganic ester of dexamethasone, which produces a rapid response even when injected intramuscularly .

Subcellular Localization

It is known that dexamethasone, the active form of this compound, primarily localizes to the cytoplasm where it binds to the glucocorticoid receptor . This binding triggers a cascade of events leading to the translocation of the receptor to the nucleus and the regulation of gene transcription .

Chemical Reactions Analysis

Types of Reactions: Dexamethasone phosphate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include fluoranil for colorimetric detection and various solvents for recrystallization .

Major Products: The major products formed from these reactions include dexamethasone derivatives and other corticosteroids .

Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQODGRNSFPNSQE-CXSFZGCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047430
Record name Dexamethasone phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-93-6
Record name Dexamethasone phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamethasone phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexamethasone phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXAMETHASONE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BP70L44PR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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